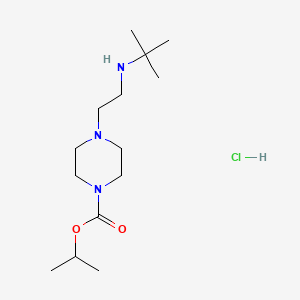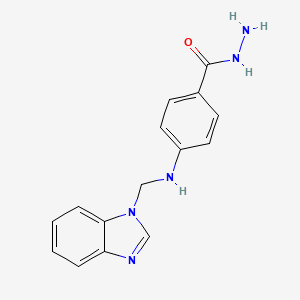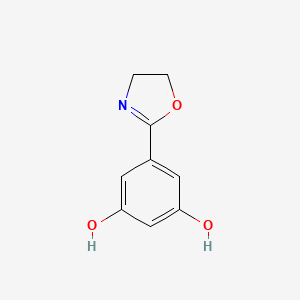
Fumarostelline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fumarostelline is an alkaloid compound derived from the Fumaria species, particularly Fumaria officinalis. This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fumarostelline typically involves the extraction from Fumaria officinalis. The extraction process includes maceration of the plant material in solvents such as methanol or ethanol, followed by purification using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes. The plant material is harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using industrial-scale chromatography to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions: Fumarostelline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of Fumarostelline involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It affects signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Fumarostelline is unique compared to other alkaloids due to its specific biological activities and chemical properties. Similar compounds include:
Fumariline: Another alkaloid from Fumaria species with similar but distinct biological activities.
Quercetin: A flavonoid with antioxidant properties, often compared with this compound for its therapeutic potential.
Caffeoylmalic Acid: A phenolic compound with antioxidant and anti-inflammatory activities, similar to this compound.
This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a compound of significant interest in scientific research.
Propiedades
Número CAS |
34114-84-6 |
|---|---|
Fórmula molecular |
C20H19NO6 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(1S,12R)-12,15-dihydroxy-16-methoxy-21-methyl-6,8-dioxa-21-azapentacyclo[10.9.0.02,10.05,9.013,18]henicosa-2(10),3,5(9),13,15,17-hexaen-11-one |
InChI |
InChI=1S/C20H19NO6/c1-21-6-5-10-7-15(25-2)13(22)8-12(10)20(24)18(21)11-3-4-14-17(27-9-26-14)16(11)19(20)23/h3-4,7-8,18,22,24H,5-6,9H2,1-2H3/t18-,20+/m0/s1 |
Clave InChI |
BJGPRDJBNLOGMI-AZUAARDMSA-N |
SMILES isomérico |
CN1CCC2=CC(=C(C=C2[C@]3([C@@H]1C4=C(C3=O)C5=C(C=C4)OCO5)O)O)OC |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C3(C1C4=C(C3=O)C5=C(C=C4)OCO5)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)



![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)






